[4-(2-Chlorophenyl)piperazin-1-yl](phenyl)methanone
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Overview
Description
[4-(2-chlorophenyl)piperazin-1-yl]-phenylmethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-chlorophenyl)piperazin-1-yl]-phenylmethanone typically involves the reaction of 2-chlorophenylpiperazine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
[4-(2-chlorophenyl)piperazin-1-yl]-phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
[4-(2-chlorophenyl)piperazin-1-yl]-phenylmethanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in biological assays to study its effects on different biological targets and pathways.
Drug Development: It serves as a lead compound in the development of new drugs for the treatment of various diseases, including neurological disorders and cancer
Mechanism of Action
The mechanism of action of [4-(2-chlorophenyl)piperazin-1-yl]-phenylmethanone involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A piperazine derivative used as an antihistamine.
Aripiprazole: A piperazine derivative used as an antipsychotic.
Quetiapine: Another antipsychotic with a piperazine moiety.
Uniqueness
[4-(2-chlorophenyl)piperazin-1-yl]-phenylmethanone is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in medicinal chemistry make it a valuable compound for research and drug development .
Properties
CAS No. |
20386-34-9 |
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Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H17ClN2O/c18-15-8-4-5-9-16(15)19-10-12-20(13-11-19)17(21)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
QJMKZHNAVLJIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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